molecular formula C23H28N4O3 B4112062 N-(2,4-di-1-piperidinylphenyl)-4-nitrobenzamide

N-(2,4-di-1-piperidinylphenyl)-4-nitrobenzamide

Cat. No.: B4112062
M. Wt: 408.5 g/mol
InChI Key: PQNGCJUWIDJAAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-di-1-piperidinylphenyl)-4-nitrobenzamide, also known as DPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. DPPB is a small molecule that has been shown to selectively inhibit the activity of certain ion channels in the brain, making it a promising candidate for the development of new drugs for the treatment of neurological disorders.

Mechanism of Action

N-(2,4-di-1-piperidinylphenyl)-4-nitrobenzamide works by selectively inhibiting the activity of certain ion channels in the brain, including the voltage-gated sodium channel Nav1.7 and the acid-sensing ion channel ASIC1a. By selectively targeting these channels, this compound has the potential to modulate the activity of neural circuits in the brain, leading to a range of physiological and biochemical effects.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are complex and multifaceted. Studies have shown that this compound can modulate the activity of ion channels in the brain, leading to changes in the firing patterns of neurons and the release of neurotransmitters. Additionally, this compound has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of neuroinflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-(2,4-di-1-piperidinylphenyl)-4-nitrobenzamide in laboratory experiments is its selectivity for certain ion channels in the brain. This selectivity allows researchers to study the activity of these channels in isolation, without the confounding effects of other ion channels or neurotransmitters. However, one of the limitations of using this compound is its relatively low potency, which may limit its usefulness in certain experimental contexts.

Future Directions

There are many potential future directions for research involving N-(2,4-di-1-piperidinylphenyl)-4-nitrobenzamide. One area of interest is the development of more potent and selective analogs of this compound, which may have greater therapeutic potential for the treatment of neurological disorders. Additionally, there is growing interest in using this compound as a tool for studying the activity of ion channels in other tissues and organs, including the heart and lungs. Finally, there is a need for further research into the safety and toxicity of this compound, particularly in the context of long-term use.

Scientific Research Applications

N-(2,4-di-1-piperidinylphenyl)-4-nitrobenzamide has been the subject of numerous scientific studies due to its potential applications in the field of neuroscience. One of the most promising areas of research involves the use of this compound as a tool for studying the activity of ion channels in the brain. Ion channels are critical components of the nervous system, and their dysfunction has been implicated in a wide range of neurological disorders, including epilepsy, Parkinson's disease, and Alzheimer's disease.

Properties

IUPAC Name

N-[2,4-di(piperidin-1-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3/c28-23(18-7-9-19(10-8-18)27(29)30)24-21-12-11-20(25-13-3-1-4-14-25)17-22(21)26-15-5-2-6-16-26/h7-12,17H,1-6,13-16H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNGCJUWIDJAAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-di-1-piperidinylphenyl)-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-di-1-piperidinylphenyl)-4-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-(2,4-di-1-piperidinylphenyl)-4-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-(2,4-di-1-piperidinylphenyl)-4-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(2,4-di-1-piperidinylphenyl)-4-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N-(2,4-di-1-piperidinylphenyl)-4-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.